

# potential biological activity of 4-bromo-1H-indol-7-ol

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## Compound of Interest

Compound Name: *4-bromo-1H-indol-7-ol*

Cat. No.: B1394136

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An In-depth Technical Guide to the Potential Biological Activity of **4-bromo-1H-indol-7-ol**

## Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.<sup>[1][2]</sup> Its unique electronic properties and structural versatility allow for fine-tuning of pharmacological profiles, leading to numerous therapeutic agents.<sup>[3][4]</sup> The introduction of halogen atoms, particularly bromine, can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and potency.<sup>[2][5]</sup> Brominated indoles, especially those derived from marine organisms, have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties.<sup>[6][7]</sup> This guide provides a predictive exploration of the potential biological activities of **4-bromo-1H-indol-7-ol**, a specific, under-researched member of this chemical class. While direct experimental data on this compound is limited, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to hypothesize its potential as an anticancer, anti-inflammatory, antimicrobial, and neuroprotective agent. Detailed, field-proven experimental protocols are provided to systematically validate these hypotheses, offering a roadmap for researchers and drug development professionals.

## Molecular Profile and Synthetic Strategy

### 1.1. Chemical Structure and Properties

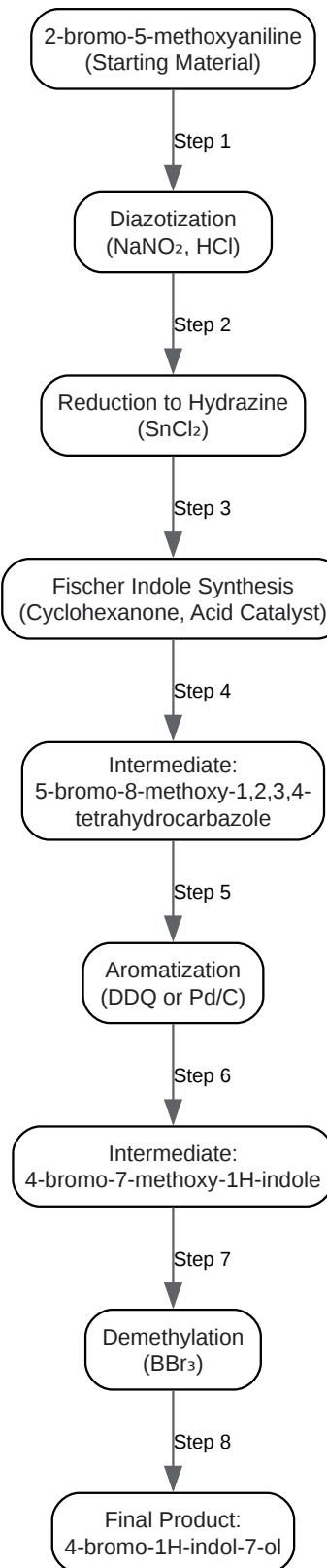
- IUPAC Name: **4-bromo-1H-indol-7-ol**

- CAS Number: 1167056-91-8[8]
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>BrNO[8]
- Molecular Weight: 212.04 g/mol [8]
- Structure: (A placeholder image, as I cannot generate images directly)

The structure features an indole core with two key substitutions: a bromine atom at the C4 position and a hydroxyl group at the C7 position. The C4-bromo substitution is known to enhance antimicrobial and antibiofilm activities in related indole structures.[9] The C7-hydroxyl group, a hydrogen bond donor and potential site for metabolic conjugation, is positioned peri to the indole nitrogen, which can influence the molecule's electronic distribution and receptor binding capabilities.

## 1.2. Proposed Synthetic Workflow

A definitive synthesis for **4-bromo-1H-indol-7-ol** is not prominently described in the available literature. However, a plausible route can be conceptualized based on established indole synthesis methodologies, such as modifications of the Bartoli or Fischer indole syntheses, or by building from functionalized phenols.[10][11] A proposed workflow starting from a di-substituted aniline is outlined below.

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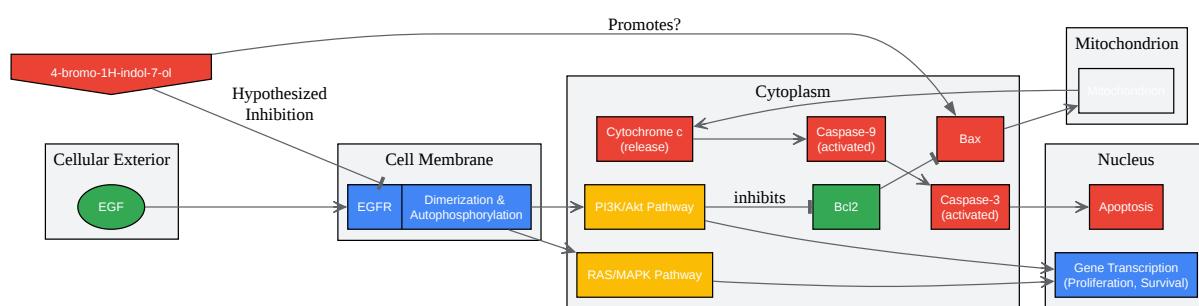
Caption: Proposed Fischer Indole Synthesis workflow for **4-bromo-1H-indol-7-ol**.

# Hypothesized Biological Activity: Anticancer Potential

## 2.1. Mechanistic Rationale

Numerous brominated indole derivatives exhibit potent anticancer activity. For instance, 6-bromoisatin, derived from the marine mollusc *Dicathais orbita*, induces apoptosis and G2/M cell cycle arrest in colorectal cancer cell lines.[12] The mechanism often involves the activation of executioner caspases like caspase-3 and -7.[12] Furthermore, the broader indole scaffold is found in compounds that inhibit critical oncogenic pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and other protein kinases.[13][14] The combination of the indole core, the electronegative bromine, and the phenolic hydroxyl group in **4-bromo-1H-indol-7-ol** suggests a strong potential for interaction with ATP-binding sites of kinases or for inducing cellular stress leading to apoptosis.

## 2.2. Proposed Signaling Pathway for Investigation



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Caption: Hypothesized anticancer mechanism via EGFR inhibition and apoptosis induction.

### 2.3. Experimental Protocol: Cytotoxicity and Apoptosis Induction

- Cell Culture: Culture human cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF-7 breast) and a non-cancerous control line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO<sub>2</sub>.
- MTT Cytotoxicity Assay:
  - Seed cells in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight.
  - Treat cells with serial dilutions of **4-bromo-1H-indol-7-ol** (e.g., 0.1 to 200 µM) for 48-72 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control and DMSO as a vehicle control.
  - Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
  - Solubilize the resulting formazan crystals with DMSO or isopropanol.
  - Measure absorbance at 570 nm. Calculate IC<sub>50</sub> values using non-linear regression.
- Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
  - Treat cells in 6-well plates with the compound at its IC<sub>50</sub> and 2x IC<sub>50</sub> concentrations for 24 hours.
  - Harvest cells (including supernatant) and wash with cold PBS.
  - Resuspend cells in Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and Propidium Iodide (PI).
  - Incubate in the dark for 15 minutes at room temperature.
  - Analyze immediately by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- Caspase-3/7 Activity Assay:

- Use a commercially available luminescent or fluorescent kit (e.g., Caspase-Glo® 3/7).
- Plate cells and treat as described for the MTT assay.
- After treatment (e.g., 24 hours), add the caspase reagent, which contains a proluminescent caspase-3/7 substrate.
- Incubate at room temperature for 1-2 hours.
- Measure luminescence to determine caspase activity, indicative of apoptosis execution.

## Hypothesized Biological Activity: Anti-inflammatory Potential

### 3.1. Mechanistic Rationale

Marine-derived brominated indoles are well-documented for their anti-inflammatory effects.<sup>[7]</sup> Studies on extracts from *Dicathais orbita* and purified compounds like 6-bromoindole have shown significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF $\alpha$ ), and prostaglandin E2 (PGE2) in stimulated macrophages.<sup>[7]</sup> The core mechanism often involves the suppression of the NF- $\kappa$ B signaling pathway, a master regulator of inflammatory gene expression.<sup>[7]</sup> Computational studies also predict that brominated indoles can selectively inhibit cyclooxygenase (COX) enzymes, key players in inflammation.<sup>[6][15]</sup> The structure of **4-bromo-1H-indol-7-ol** is well-suited to participate in the necessary hydrophobic and hydrogen-bonding interactions within the active sites of these inflammatory targets.

### 3.2. Experimental Protocol: Macrophage-Based Anti-inflammatory Assays

- Cell Culture and Stimulation:
  - Culture RAW264.7 murine macrophages in DMEM with 10% FBS.
  - Seed cells in 96-well plates ( $5 \times 10^4$  cells/well) and allow them to adhere.
  - Pre-treat cells with various concentrations of **4-bromo-1H-indol-7-ol** for 1-2 hours.

- Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 1  $\mu$ g/mL). Include unstimulated and LPS-only controls.
- Nitric Oxide (NO) Inhibition (Griess Assay):
  - After 24 hours of LPS stimulation, collect 50  $\mu$ L of the cell culture supernatant.
  - Add 50  $\mu$ L of Griess Reagent A (sulfanilamide solution) followed by 50  $\mu$ L of Griess Reagent B (NED solution).
  - Incubate for 10 minutes at room temperature.
  - Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
- Pro-inflammatory Cytokine Measurement (ELISA):
  - Use the remaining supernatant from the same wells.
  - Quantify the concentration of TNF $\alpha$  and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
- Cell Viability Check:
  - In a parallel plate, perform an MTT or similar viability assay on the RAW264.7 cells with the compound alone to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

## Hypothesized Biological Activity: Antimicrobial and Antibiofilm Potential

### 4.1. Mechanistic Rationale

Halogenation of the indole ring, particularly at the C4 or C5 position, has been shown to be critical for antimicrobial activity.<sup>[9]</sup> A study on halogenated indoles demonstrated that 4-bromoindole possessed a minimum inhibitory concentration (MIC) of 100  $\mu$ g/mL against enterohemorrhagic *Escherichia coli* (EHEC) and significantly inhibited its biofilm formation at

sub-MIC concentrations.<sup>[9]</sup> The proposed mechanisms include disruption of bacterial cell membranes and interference with virulence factors essential for biofilm formation, such as motility and curli fimbriae production.<sup>[9][16]</sup>

#### 4.2. Experimental Protocol: Antimicrobial Susceptibility and Biofilm Inhibition

- Minimum Inhibitory Concentration (MIC) Assay:
  - Use the broth microdilution method following CLSI guidelines.
  - Prepare a two-fold serial dilution of **4-bromo-1H-indol-7-ol** in Mueller-Hinton Broth (MHB) in a 96-well plate.
  - Inoculate each well with a standardized bacterial suspension (e.g., *Staphylococcus aureus* ATCC 29213 and *Escherichia coli* ATCC 25922) to a final concentration of  $5 \times 10^5$  CFU/mL.
  - Include positive (bacteria only) and negative (broth only) controls.
  - Incubate at 37°C for 18-24 hours.
  - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
- Biofilm Inhibition (Crystal Violet Assay):
  - In a 96-well flat-bottom plate, add bacterial culture (e.g., *Pseudomonas aeruginosa* PAO1) and sub-MIC concentrations of the compound (e.g., 1/2, 1/4, 1/8 x MIC).
  - Incubate statically at 37°C for 24-48 hours to allow biofilm formation.
  - Carefully discard the planktonic culture and wash the wells gently with PBS to remove non-adherent cells.
  - Fix the remaining biofilm with methanol for 15 minutes.
  - Stain the biofilm with 0.1% crystal violet solution for 20 minutes.

- Wash away excess stain and air dry the plate.
- Solubilize the bound stain with 30% acetic acid or ethanol.
- Measure the absorbance at 595 nm to quantify biofilm mass.

## Hypothesized Biological Activity: Neuroprotective Potential

### 5.1. Mechanistic Rationale

The indole scaffold is a key feature of many neuroactive molecules, including the neurotransmitter serotonin.<sup>[17]</sup> Indole-based compounds are actively being investigated as multi-target agents for neurodegenerative diseases like Alzheimer's and Parkinson's.<sup>[18]</sup> Their mechanisms include antioxidant effects, inhibition of key enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and disruption of pathogenic protein aggregation (e.g., amyloid-beta).<sup>[19][20][21]</sup> A brominated indolyl chalcone was recently identified as a potent MAO-B inhibitor with neuroprotective properties.<sup>[19]</sup> The phenolic hydroxyl group on **4-bromo-1H-indol-7-ol** could contribute significantly to antioxidant activity by scavenging reactive oxygen species (ROS).

### 5.2. Experimental Protocol: Neuroprotection and Enzyme Inhibition

- Cellular Antioxidant Assay:
  - Culture a human neuroblastoma cell line (e.g., SH-SY5Y).
  - Load cells with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
  - Pre-treat cells with **4-bromo-1H-indol-7-ol** for 1-2 hours.
  - Induce oxidative stress with H<sub>2</sub>O<sub>2</sub> or amyloid-beta (25-35) peptide.
  - Measure the fluorescence intensity, which is proportional to the intracellular ROS levels. A reduction in fluorescence indicates antioxidant activity.

- Enzyme Inhibition Assays (MAO-B and AChE):
  - Utilize commercially available inhibitor screening kits.
  - These assays typically involve a fluorometric or colorimetric substrate that is converted by the enzyme (recombinant human MAO-B or AChE from electric eel).
  - Incubate the enzyme with various concentrations of **4-bromo-1H-indol-7-ol**.
  - Add the substrate and measure the signal over time.
  - Calculate the percentage of inhibition and determine IC<sub>50</sub> values. Use known inhibitors like Selegiline (for MAO-B) and Donepezil (for AChE) as positive controls.
- Amyloid-Beta Aggregation (Thioflavin T Assay):
  - Synthetically prepared amyloid-beta (1-42) peptide is incubated in a suitable buffer to induce aggregation into fibrils.
  - Conduct the incubation in the presence and absence of various concentrations of **4-bromo-1H-indol-7-ol**.
  - At various time points, take aliquots and add Thioflavin T (ThT), a dye that fluoresces upon binding to beta-sheet structures in amyloid fibrils.
  - Measure fluorescence (excitation ~450 nm, emission ~485 nm). Inhibition of the fluorescence increase indicates anti-aggregation activity.

## Summary and Future Directions

This guide posits that **4-bromo-1H-indol-7-ol** is a molecule of significant therapeutic potential, warranting empirical investigation. Based on robust structure-activity relationship data from its chemical relatives, it is a promising candidate for development as an anticancer, anti-inflammatory, antimicrobial, or neuroprotective agent.

Table 1: Summary of Hypothesized Activities and Key Validation Assays

Biological Activity	Mechanistic Rationale	Primary Validation Assays	Key Parameters
Anticancer	Kinase Inhibition, Apoptosis Induction	MTT Assay, Annexin V/PI Staining	IC <sub>50</sub> , % Apoptotic Cells
Anti-inflammatory	NF-κB / COX Pathway Inhibition	Giress Assay, Cytokine ELISA	NO, TNF $\alpha$ , PGE2 Inhibition
Antimicrobial	Membrane Disruption, Biofilm Prevention	Broth Microdilution, Crystal Violet Assay	MIC, % Biofilm Inhibition
Neuroprotection	MAO-B/AChE Inhibition, Antioxidant	Enzyme Inhibition, Cellular ROS Assay	IC <sub>50</sub> , ROS Scavenging

The next logical steps involve the chemical synthesis of **4-bromo-1H-indol-7-ol** followed by the systematic execution of the protocols outlined herein. Positive results in any of these areas would justify further studies, including lead optimization to enhance potency and selectivity, *in vivo* efficacy testing in relevant animal models, and comprehensive ADME/Tox profiling to assess its drug-like properties.

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